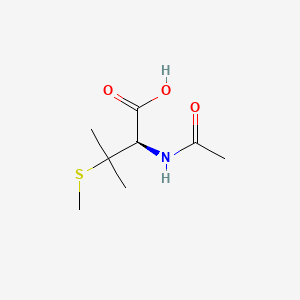

S-Methyl-N-acetylpenicillamine

Description

Structure

3D Structure

Properties

CAS No. |

34297-29-5 |

|---|---|

Molecular Formula |

C8H15NO3S |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-methyl-3-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C8H15NO3S/c1-5(10)9-6(7(11)12)8(2,3)13-4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m1/s1 |

InChI Key |

CZLUCNVYZJBVPR-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)O)C(C)(C)SC |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SC |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for S Methyl N Acetylpenicillamine

Methodological Approaches to Thioether Formation

The primary method for the synthesis of S-Methyl-N-acetylpenicillamine is through the S-alkylation of its thiol precursor, N-acetylpenicillamine. This approach is a common and straightforward strategy for the formation of thioethers.

The most prevalent method for the formation of the thioether linkage in this compound is the nucleophilic substitution reaction between the thiolate form of N-acetylpenicillamine and a methylating agent. In this reaction, the thiol group of N-acetylpenicillamine is deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the methylating agent in a typical SN2 reaction, displacing a leaving group and forming the S-methyl thioether.

Common methylating agents for this transformation include methyl iodide, dimethyl sulfate (B86663), and methyl tosylate. The choice of base and solvent is critical for the success of the reaction. A moderately strong base, such as sodium hydroxide (B78521) or potassium carbonate, is often sufficient to deprotonate the thiol without causing unwanted side reactions. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base and facilitate the nucleophilic attack.

The general reaction scheme is as follows:

N-acetylpenicillamine is dissolved in a suitable solvent.

A base is added to generate the thiolate anion.

The methylating agent is then introduced to the reaction mixture.

The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

Work-up and purification, often involving extraction and chromatography, are then performed to isolate the pure this compound.

It is noteworthy that S-methyl-D-penicillamine has been identified as a metabolite of D-penicillamine, indicating that biological systems also perform this S-methylation. mdpi.com

While direct alkylation is the most common approach, other methods for thioether synthesis could theoretically be applied. For instance, radical-based methods, such as the thiol-ene reaction, could be envisioned, although these are less common for simple S-methylation. Another possibility involves the use of diazomethane, a potent methylating agent, though its toxicity and explosive nature limit its practical application in many laboratory settings. For the specific synthesis of this compound, these alternative pathways are generally less favorable than the straightforward S-alkylation of the thiol precursor due to reasons of efficiency, safety, and substrate compatibility.

Stereoselective Synthesis and Enantiomeric Resolution Approaches

N-acetylpenicillamine is a chiral molecule, and the stereochemistry of the starting material is typically retained during the S-alkylation reaction, as the chiral center is not directly involved in the reaction. Therefore, if the synthesis begins with enantiomerically pure N-acetyl-D-penicillamine or N-acetyl-L-penicillamine, the resulting this compound will also be enantiomerically pure.

In cases where a racemic mixture of N-acetylpenicillamine is used as the starting material, the product will be a racemic mixture of S-Methyl-N-acetyl-D-penicillamine and S-Methyl-N-acetyl-L-penicillamine. The resolution of this racemic mixture could be achieved through several methods:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate the two enantiomers.

Diastereomeric Salt Formation: The carboxylic acid group of the racemic product can be reacted with a chiral amine to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of this compound can be recovered by treating the diastereomeric salts with acid.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and stoichiometry of the reactants.

| Parameter | Variation | Effect on Reaction |

| Base | Weak bases (e.g., NaHCO₃) vs. Strong bases (e.g., NaOH, K₂CO₃) | A stronger base leads to more complete deprotonation of the thiol, increasing the concentration of the nucleophilic thiolate and accelerating the reaction rate. However, very strong bases might promote side reactions. |

| Solvent | Polar aprotic (e.g., DMF, Acetone) vs. Polar protic (e.g., Ethanol, Water) | Polar aprotic solvents are generally preferred as they effectively solvate the counter-ion of the base without protonating the thiolate, thus enhancing its nucleophilicity. |

| Temperature | Room temperature vs. Elevated temperature | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to decomposition of the product or an increase in side products. The optimal temperature is typically determined empirically. |

| Methylating Agent | Methyl iodide vs. Dimethyl sulfate | Methyl iodide is a highly reactive and effective methylating agent. Dimethyl sulfate is also effective but is more toxic. The choice may depend on reactivity requirements and safety considerations. |

| Stoichiometry | Equimolar vs. Excess of methylating agent | A slight excess of the methylating agent is often used to ensure complete conversion of the thiol. However, a large excess can lead to purification challenges. |

By systematically varying these parameters, an optimal set of conditions can be established to achieve a high yield of the desired product with minimal formation of impurities.

Scale-Up Considerations for Research Applications

When scaling up the synthesis of this compound from a laboratory scale to produce larger quantities for research, several factors need to be considered:

Heat Transfer: The S-alkylation reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain the optimal reaction temperature and prevent runaway reactions. The choice of reactor and cooling system is important.

Mixing: Homogeneous mixing of reactants is essential for consistent reaction progress and to avoid localized "hot spots." The type and speed of the stirrer need to be appropriate for the reaction vessel size and viscosity of the reaction mixture.

Reagent Addition: The rate of addition of the base and the methylating agent may need to be carefully controlled on a larger scale to manage the exothermicity of the reaction.

Work-up and Purification: Extraction and chromatographic purification methods that are feasible on a small scale may become cumbersome and inefficient for larger quantities. Alternative purification methods, such as crystallization or distillation (if applicable to the product's properties), might be necessary.

Safety: The handling of larger quantities of potentially hazardous reagents, such as methylating agents and solvents, requires stringent safety protocols and appropriate personal protective equipment.

Careful planning and process development are essential to ensure a safe, efficient, and reproducible synthesis of this compound on a larger scale for research applications.

Advanced Spectroscopic and Structural Elucidation of S Methyl N Acetylpenicillamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon framework of S-Methyl-N-acetylpenicillamine. Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity and chemical environment of each atom in the molecule can be determined.

Proton NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. The expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to the various protons in the molecule.

Based on the structure, the following proton signals are anticipated: a singlet for the S-methyl group, singlets for the two geminal methyl groups, a singlet for the acetyl methyl group, a signal for the alpha-proton on the amino acid backbone, and a signal for the amide proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of adjacent functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| S-CH₃ | 2.1 | Singlet | 3H |

| C(CH₃)₂ | 1.4, 1.5 | Singlet, Singlet | 6H |

| N-C(=O)CH₃ | 2.0 | Singlet | 3H |

| α-CH | 4.5 | Singlet | 1H |

| N-H | 7.5 | Singlet | 1H |

| COOH | 10-12 | Broad Singlet | 1H |

Note: Predicted data is based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the S-methyl carbon, the two geminal methyl carbons, the quaternary carbon to which they are attached, the acetyl methyl carbon, the alpha-carbon, and the two carbonyl carbons (one from the acetyl group and one from the carboxylic acid).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| S-CH₃ | 15 |

| C(CH₃)₂ | 25, 28 |

| C(CH₃)₂ | 50 |

| N-C(=O)CH₃ | 23 |

| α-CH | 60 |

| N-C(=O)CH₃ | 170 |

| COOH | 175 |

Note: Predicted data is based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful for confirming the structural assignments made from 1D NMR data.

A COSY experiment would show correlations between coupled protons. However, in this compound, most protons are expected to be singlets due to the absence of adjacent protons, limiting the information obtainable from a COSY spectrum.

An HSQC spectrum, on the other hand, would be highly informative. It correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the molecule, confirming the assignments made in the 1D spectra. For instance, the signal for the S-methyl protons would show a correlation to the S-methyl carbon signal.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and the molecular formula of this compound with a high degree of confidence. The exact mass can be calculated from the molecular formula (C₈H₁₅NO₃S) and compared with the experimentally determined value to confirm the identity of the compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed m/z [M+H]⁺ |

| C₈H₁₅NO₃S | 205.0773 | To be determined experimentally |

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and connectivity.

Key fragmentation pathways for this compound would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and the acetyl group. The fragmentation of the amino acid backbone and the cleavage of the C-S and S-CH₃ bonds would also be expected to produce characteristic fragment ions. Analysis of these fragments provides corroborating evidence for the structure elucidated by NMR spectroscopy.

Table 4: Potential Fragment Ions in Tandem Mass Spectrometry of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |

| [M+H]⁺ | [M+H - COOH]⁺ | COOH |

| [M+H]⁺ | [M+H - CH₃CO]⁺ | CH₃CO |

| [M+H]⁺ | [M+H - SCH₃]⁺ | SCH₃ |

Note: This table represents plausible fragmentation pathways. The actual observed fragments and their relative abundances would be determined by experimental MS/MS analysis.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational energy levels of molecules, but they are based on different physical principles and provide complementary information.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In the context of this compound, IR spectroscopy would be expected to show characteristic absorption bands for its various functional groups.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. This energy difference corresponds to the vibrational energy of the molecule. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. Raman spectroscopy is particularly effective for identifying non-polar bonds.

For this compound, a hypothetical analysis of its vibrational spectra would focus on identifying key functional groups. The table below illustrates the expected vibrational modes and their approximate wavenumber ranges.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Weak |

| N-H (Amide) | Stretching | 3350-3250 | 3350-3250 |

| C-H (Alkyl) | Stretching | 2980-2850 | 2980-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 | 1725-1700 |

| C=O (Amide I) | Stretching | 1680-1630 | 1680-1630 |

| N-H (Amide II) | Bending | 1570-1515 | 1570-1515 |

| C-N (Amide) | Stretching | 1400-1200 | 1400-1200 |

| C-S (Thioether) | Stretching | 700-600 | 700-600 |

| S-CH₃ | Rocking/Wagging | ~960 | ~960 |

X-ray Crystallography for Solid-State Structural Determination

A crystallographic study of this compound would provide invaluable information about its solid-state structure. This would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

Torsional Angles: Information about the conformation of the molecule, particularly the rotation around single bonds.

Intermolecular Interactions: Details of hydrogen bonding, van der Waals forces, and other interactions that stabilize the crystal structure.

Without experimental data, a hypothetical data table for the crystallographic information of this compound would look as follows:

| Crystal Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for determining the absolute configuration and conformational properties of enantiomers. The primary techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. The sign and magnitude of the CD signals (known as Cotton effects) are highly sensitive to the stereochemistry of the molecule. For this compound, which possesses a chiral center at the α-carbon, CD spectroscopy would be instrumental in:

Confirming the presence of chirality.

Distinguishing between the (R) and (S) enantiomers. The CD spectra of enantiomers are mirror images of each other.

Investigating the solution-state conformation. The conformation of the molecule can significantly influence the observed CD spectrum.

A related technique, Vibrational Circular Dichroism (VCD) , measures the differential absorption of left- and right-circularly polarized infrared light. VCD provides detailed stereochemical information about the entire molecule, as it probes the chirality associated with individual vibrational modes. A VCD study of this compound would offer a wealth of data on its absolute configuration and conformational preferences in solution.

A hypothetical table for chiroptical data might include:

| Spectroscopic Parameter | Hypothetical Measurement |

| Specific Rotation [α] | Data Not Available |

| CD (λ_max, nm) | Data Not Available |

| Molar Ellipticity [θ] | Data Not Available |

| VCD (Wavenumber, cm⁻¹) | Data Not Available |

| Anisotropy factor (g) | Data Not Available |

In the absence of direct experimental data for this compound, a comprehensive structural and stereochemical analysis remains speculative. The application of the advanced spectroscopic techniques detailed above would be necessary to fully elucidate the molecular properties of this compound.

Mechanistic Investigations of Chemical Reactivity and Stability

Kinetics and Thermodynamics of Molecular Transformation

The formation and decomposition of SNAP are governed by specific kinetic and thermodynamic parameters. The synthesis of SNAP typically involves the reaction of N-acetylpenicillamine (NAP) with nitrous acid. nih.gov This reaction is first-order with respect to both nitrite (B80452) and NAP. nih.gov The formation of SNAP can proceed through two primary pathways: a direct reaction between NAP and HNO₂ and a faster pathway involving nitrosation by the nitrosyl cation (NO⁺). nih.gov

The decomposition of SNAP, leading to the release of nitric oxide, is a key aspect of its reactivity. This process can be initiated by various stimuli, including heat, light, and metal ions. nih.gov The kinetics of these decomposition reactions are critical in controlling the rate of NO release for various applications.

Kinetic studies on the reaction of SNAP with other molecules, such as the angiotensin-converting enzyme inhibitor captopril (B1668294), reveal a two-stage process. nih.gov The initial fast stage is characterized as a transnitrosation reaction, which is followed by a slower decay of the newly formed S-nitrosothiol, leading to NO release. nih.gov The rate of the initial transnitrosation is highly dependent on pH, with the deprotonated form of the reacting thiol being the more reactive species. nih.gov

| Reaction | Rate Constant (k) | Conditions |

| Reaction of NAP and HNO₂ | 2.69 M⁻¹ s⁻¹ | Acidic medium |

| Nitrosation by NO⁺ | 3.00 x 10⁴ M⁻¹ s⁻¹ | Acidic medium |

| Transnitrosation with captopril (forward reaction) | 785 ± 14 M⁻¹ s⁻¹ | 37 °C |

This table presents kinetic data for the formation and reaction of S-Nitroso-N-acetylpenicillamine (SNAP) under specified conditions. nih.govnih.gov

Thermodynamic data from studies of nitric oxide transfer from SNAP to various thiols indicate that these reactions are generally exothermic and accompanied by a loss of entropy. nih.gov

Influence of Environmental Factors on Compound Integrity

The stability and integrity of SNAP are significantly influenced by various environmental factors.

Light: As a photosensitive molecule, SNAP degrades upon exposure to light. nih.gov The rate and extent of photolytic decomposition are dependent on the wavelength and intensity of the incident light. nih.gov The maximum absorbance for SNAP is at 340 nm, and light at this wavelength is most effective at inducing decomposition. nih.gov

Temperature: Elevated temperatures can induce the thermal decomposition of SNAP. nih.gov For long-term storage, lower temperatures are preferable. Studies have shown that SNAP incorporated into a polymer matrix is most stable at -20 °C, with nearly 100% of the compound remaining after 3 months. nih.gov At 37 °C, a significant portion of SNAP can decompose over time. nih.gov

| Storage Temperature | SNAP Remaining in Polymer Matrix (10 wt%) after 6 Months |

| 37 °C | 81.2 ± 4.3 % |

| 25 °C (Room Temperature) | 87.1 ± 2.8 % |

| -20 °C | 95.0 ± 2.1 % |

This table illustrates the stability of S-Nitroso-N-acetylpenicillamine (SNAP) when incorporated into a polymer and stored at different temperatures for six months. nih.gov

pH: The stability of SNAP is also influenced by the pH of the surrounding medium. Higher acid concentrations can lead to a faster rate of decomposition. nih.gov Conversely, in reactions such as transnitrosation, the rate can increase with increasing pH due to the deprotonation of the reacting thiol. nih.gov

Oxygen: The presence of ambient oxygen does not affect the initial rate of SNAP formation or its stability in solution. nih.gov However, oxygen can react with the thiyl radicals formed during decomposition, leading to the formation of sulfonyl and sulfonyl peroxyl radicals. nih.govnih.gov

Biochemical Interactions and Metabolic Fate in Non Human Biological Systems

Enzymatic and Non-Enzymatic Biotransformation Studies in In Vitro Models

In vitro models provide a controlled environment to study the metabolic fate of xenobiotics. For S-Methyl-N-acetylpenicillamine, biotransformation is likely to involve the modification of its S-methyl and N-acetyl groups, as well as conjugation reactions to facilitate excretion.

The S-methyl group of this compound is a potential target for enzymatic cleavage. In xenobiotic metabolism, S-demethylation can be catalyzed by cytochrome P450 enzymes. This process would yield N-acetylpenicillamine, which contains a free thiol group.

Alternatively, the sulfur atom could be a target for oxidation. The oxidation of thioethers can lead to the formation of sulfoxides and subsequently sulfones. These reactions are also often mediated by cytochrome P450s or flavin-containing monooxygenases (FMOs).

S-adenosyl-L-methionine (SAM) is a universal methyl donor in numerous biological methylation reactions. amsbio.comwikipedia.org While SAM is primarily involved in methylation, the reverse reaction, demethylation, is also a critical part of cellular metabolism. researchgate.net The enzymes involved in SAM-dependent methylation are broadly classified as methyltransferases. nih.govresearchgate.net

Table 1: Key Enzyme Families in Methyl Group Metabolism

| Enzyme Family | Function | Relevance to this compound |

|---|---|---|

| Cytochrome P450s | Oxidation, including S-demethylation | Potential cleavage of the S-methyl group |

| Flavin-containing Monooxygenases (FMOs) | Oxidation of soft nucleophiles | Potential oxidation of the sulfur atom |

Phase II conjugation reactions are a common pathway for the detoxification and elimination of xenobiotics. mdpi.comresearchgate.net For this compound, or its potential metabolites, several conjugation pathways are plausible.

If the S-methyl group is cleaved to form N-acetylpenicillamine, the resulting free thiol group would be a prime candidate for conjugation. Glutathione (B108866) S-transferases (GSTs) are a major family of enzymes that catalyze the conjugation of glutathione (GSH) to electrophilic compounds. nih.govnih.govmdpi.com The resulting glutathione conjugate can be further metabolized to a mercapturic acid derivative, which is then excreted. uomus.edu.iq

The N-acetyl group of this compound is generally considered to be metabolically stable. However, deacetylation is a possibility, which would yield S-methyl-penicillamine. The carboxyl group of the penicillamine (B1679230) backbone is another potential site for conjugation, for instance, with glucuronic acid (glucuronidation) or amino acids. al-edu.comnih.gov

Table 2: Potential Conjugation Reactions and Metabolites

| Conjugation Reaction | Enzyme Family | Potential Metabolite |

|---|---|---|

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | N-acetylpenicillamine-glutathione conjugate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-glucuronide |

Exploration of Intracellular Distribution in Model Organisms

The intracellular distribution of this compound is expected to be influenced by its physicochemical properties. The presence of the N-acetyl group increases its lipophilicity compared to the parent amino acid, penicillamine, which may facilitate its passage across cellular membranes.

Studies on the uptake and distribution of D-penicillamine in rat lymphocytes and macrophages have shown that it can accumulate within these cells. nih.gov It is plausible that this compound could follow a similar distribution pattern. The subcellular localization of N-acetylated amino acids can vary, with some being found in the mitochondria. nih.gov The specific transporters that may be involved in the cellular uptake of this compound have not yet been identified.

Engagement with Cellular Components and Macromolecules

The thioether group in this compound is a potential site for interaction with cellular macromolecules. Thioethers are known to engage in noncovalent interactions with proteins. nih.gov These interactions can be influenced by the oxidation state of the sulfur atom.

The penicillamine backbone of the molecule is known to interact with metals, and penicillamine itself is used as a chelating agent. drugbank.com While the methylation of the thiol group in this compound would reduce its affinity for metals compared to penicillamine, some residual interaction may still be possible. The N-acetyl group can also influence protein interactions and stability. nih.govcreative-proteomics.com

Investigation of this compound as a Substrate or Inhibitor in Specific Biochemical Pathways

There is currently a lack of specific research investigating this compound as a substrate or inhibitor for particular biochemical pathways. Given its structure, it is conceivable that it could interact with enzymes that process other N-acetylated amino acids or thioethers. For instance, it could potentially act as a competitive inhibitor for enzymes that have substrates with similar structural motifs. However, without empirical data, this remains speculative.

Assessment of its Role in Redox Homeostasis in Cellular Models

The potential role of this compound in redox homeostasis is an area of significant interest, largely due to the known antioxidant properties of the related compound, N-acetylcysteine (NAC). vinmec.comnih.govhealthline.com NAC is a precursor to the synthesis of glutathione, a major intracellular antioxidant. vinmec.com

While this compound cannot directly contribute to glutathione synthesis in the same way as NAC (due to the methylated thiol group), it could potentially influence redox balance through other mechanisms. For example, if the S-methyl group is cleaved to produce N-acetylpenicillamine, the resulting free thiol could have direct antioxidant effects or contribute to the cellular thiol pool.

Furthermore, some N-acetylated amino acids have been shown to alleviate oxidative stress through mechanisms involving the regulation of gene expression. nih.govfrontiersin.org It is possible that this compound could exert similar effects, although this has not been experimentally verified. The impact of methylation on the antioxidant and redox-modulating properties of molecules is an active area of research. nih.govnih.govmdpi.com

Preclinical Research in Animal Models and Ex Vivo Systems

Pharmacokinetic and Pharmacodynamic Modeling in Animal Species

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) parameters or the pharmacological effects of S-Methyl-N-acetylpenicillamine in any animal species were identified.

Organ-Specific Distribution and Elimination in Animal Models

There is no information available regarding the specific distribution of this compound into various organs and tissues or its routes and rates of elimination from the body in animal models. While studies on radiolabelled D-penicillamine have provided insights into the distribution of its metabolites as a whole, specific data for this compound is absent. nih.gov

Tissue-Level Interactions and Effects in Isolated Organ Systems

No ex vivo studies on isolated organs or tissues to investigate the direct effects or interactions of this compound have been found in the reviewed literature.

Exploration of Biomarker Correlates in Animal Studies

There is no documented research on the identification or validation of biomarkers that correlate with exposure to or the effects of this compound in animal studies.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules. Methods like Density Functional Theory (DFT) could be used to determine the molecular geometry, electron density distribution, and orbital energies of S-Methyl-N-acetylpenicillamine. Such calculations would provide insights into the molecule's stability, reactivity, and potential sites for metabolic attack. For related N-acetylated cysteine derivatives, quantum chemical calculations have been used to assign transient absorption bands in time-resolved infrared spectra and to understand photodissociation dynamics. However, specific studies predicting the electronic structure and reactivity of this compound have not been identified.

Molecular Dynamics Simulations of Conformational Landscape

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a view of their conformational flexibility. An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a water box) and calculating the forces between atoms to model its movement. This would reveal the preferred three-dimensional shapes (conformations) the molecule adopts, which is crucial for understanding how it might interact with biological targets like enzymes or receptors. While MD simulations have been performed on related compounds like penicillamine (B1679230) to study nucleation processes, no such simulations appear to have been published for this compound.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific target. A docking study of this compound would require a known protein target. The study would predict how the compound fits into the protein's active site and estimate the strength of the interaction. Without a specified biological target for this compound, and with no published docking studies available, this area remains purely hypothetical for this compound.

Structure-Activity Relationship Modeling Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that correlates variations in the chemical structure of compounds with changes in their biological activity. To build a QSAR model for this compound, a dataset of structurally similar compounds with measured biological activity would be required. Theoretical descriptors (e.g., electronic, steric, and hydrophobic properties calculated using computational chemistry) for each compound would be used to create a mathematical equation that predicts activity. This allows for the virtual design of new, more potent analogs. Studies on N-substituted analogs of S-nitroso-N-acetyl-D,L-penicillamine have shown that properties like lipophilicity correlate with the duration of vascular action. However, no QSAR models specifically including this compound were found.

Prediction of Biotransformation Pathways via Computational Chemistry

Computational (in silico) tools are increasingly used to predict how a drug candidate will be metabolized in the body. These methods can be ligand-based, relying on the structure of the molecule, or structure-based, using the 3D structure of metabolic enzymes like Cytochrome P450. Such programs could predict the likely sites on the this compound molecule that are susceptible to enzymatic modification (e.g., oxidation, hydrolysis) and the potential structures of its metabolites. This is a critical step in early drug development to identify potentially toxic or inactive byproducts. While general platforms for metabolism prediction exist, no specific computational studies on the biotransformation pathways of this compound have been published.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation of S-Methyl-N-acetylpenicillamine from complex matrices, such as biological fluids or reaction mixtures, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation, resolution, and sensitivity.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound such as this compound. The method development would involve the selection of an appropriate stationary phase, mobile phase composition, and detector. A C18 column is a common choice for the stationary phase due to its versatility in retaining a wide range of molecules. insights.bio

The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state of the analyte's carboxylic acid group, thereby influencing its retention time. For instance, using an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid) would suppress the ionization of the carboxyl group, leading to increased retention on a C18 column. insights.bio An isocratic elution, where the mobile phase composition remains constant, can be employed for simpler separations, while a gradient elution, with a changing mobile phase composition, may be necessary for more complex samples. ijper.org

Due to the presence of the thiol group, N-acetylated cysteine compounds can be prone to oxidation, forming disulfides. To ensure the accurate quantification of the monomeric form, reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be incorporated during sample preparation. pcdn.co

Detection is commonly achieved using a UV detector, as the amide bond in this compound provides some UV absorbance, typically monitored at low wavelengths such as 212 nm. insights.bio For enhanced sensitivity and selectivity, derivatization with a fluorescent tag, such as N-(1-pyrenyl)maleimide, can be employed, allowing for fluorescence detection. bohrium.com

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |

| Elution Mode | Isocratic (e.g., 95% A: 5% B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

| Detection | UV at 212 nm |

| Sample Preparation | Dilution in mobile phase, potentially with a reducing agent (e.g., DTT) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar and non-volatile amino acid derivative, making it unsuitable for direct GC analysis. sigmaaldrich.comnih.gov Therefore, a crucial step of derivatization is required to convert it into a volatile and thermally stable compound.

The derivatization process targets the active hydrogens on the carboxylic acid and amide functional groups. Common derivatization strategies for such compounds include silylation, acylation, and esterification. sigmaaldrich.com

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing the functional groups present in this compound. youtube.com Another reagent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Alkylation/Esterification: The carboxylic acid group can be esterified, for example, by creating a methyl ester. A procedure for N-acetyl methyl ester (NACME) derivatization has been developed for amino acids, involving methylation with acidified methanol followed by acetylation. researchgate.net For the thiol group, S-methylation can be achieved using reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) in a pyrolytic reaction within the GC injector, converting thiols to their corresponding methyl thioethers. nih.gov

Once derivatized, the volatile analyte can be separated on a GC column, typically a non-polar or medium-polarity column like a 5% phenyl methylpolysiloxane stationary phase. A temperature program is used to elute the compounds based on their boiling points. Detection is commonly performed using a Flame Ionization Detector (FID) or a mass spectrometer.

Table 2: Typical GC Derivatization and Analysis Parameters

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Reaction Conditions | Heating the analyte with the reagent (e.g., 100 °C for 1-4 hours) |

| Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5 or SLB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 320 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Coupled Techniques for Enhanced Specificity and Sensitivity

Coupling chromatographic separation with mass spectrometry provides a significant increase in specificity and sensitivity, making it ideal for the analysis of this compound in complex biological matrices.

LC-MS/MS Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for quantifying compounds in complex mixtures. nih.govsemanticscholar.org For this compound, this method would involve interfacing an HPLC system with a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument.

Sample preparation often involves a protein precipitation step, using a solvent like acetonitrile, to remove larger molecules from biological samples such as plasma. bohrium.comnih.gov The chromatographic separation can be achieved using reversed-phase or hydrophilic interaction chromatography (HILIC). HILIC can be particularly useful for retaining polar compounds like amino acid derivatives. nih.gov

Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), which can be operated in either positive or negative ion mode. For this compound, with its carboxylic acid group, negative ion mode is often effective for generating the deprotonated molecule [M-H]⁻. bohrium.comnih.gov

In the tandem mass spectrometer, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and significantly reduces background noise, allowing for very low limits of quantification. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Condition |

|---|---|

| LC System | UPLC or HPLC |

| Column | HILIC or Reversed-Phase C18 |

| Sample Preparation | Protein precipitation with acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | Precursor Ion [M-H]⁻ → Product Ion(s) |

| Internal Standard | Stable isotope-labeled this compound |

GC-MS for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For trace analysis of this compound, derivatization is a mandatory prerequisite. sigmaaldrich.comnih.gov

Following derivatization (e.g., silylation), the sample is injected into the GC-MS system. The compounds are separated based on their volatility and interaction with the stationary phase of the GC column. The eluting compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule.

The resulting fragmentation pattern, or mass spectrum, is highly reproducible and acts as a chemical fingerprint, allowing for the confident identification of the compound by comparing the obtained spectrum with spectral libraries. For quantification, Selected Ion Monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific fragment ions characteristic of the target analyte. This enhances sensitivity by reducing the chemical noise from other co-eluting compounds. nih.gov

The development of methods for polyfunctional thiols in wine, which involves extractive alkylation followed by HS-SPME-GC-MS, demonstrates a sensitive approach for trace-level thiol analysis that could be adapted for this compound. nih.gov

Electrochemical Detection Methods

Electrochemical detection offers a sensitive and often cost-effective alternative for the quantification of electroactive compounds like this compound. The presence of the thiol (or thioether) group makes this class of compounds amenable to electrochemical oxidation.

These methods can be used as standalone sensors or as detectors coupled with HPLC. When used with HPLC, the eluent from the column passes through a flow-through electrochemical cell containing a working electrode, a reference electrode, and a counter electrode. A specific potential is applied to the working electrode, and the current generated by the oxidation of the analyte is measured. nih.gov

The choice of the working electrode material is critical for achieving high sensitivity and selectivity. Modified electrodes, such as a thiol-compound-modified gold electrode, have shown enhanced responses for sulfur-containing compounds like Se-methylseleno-l-cysteine. nih.gov The applied potential can be optimized to selectively oxidize the target analyte while minimizing interference from other co-eluting compounds. For example, potentials in the range of +0.6 V to +1.3 V have been used for the detection of selenoamino acids on modified gold electrodes. nih.gov

Solid-polymer electrochemical sensors are another emerging technology. These sensors can be designed to be highly selective for specific gases or compounds, such as methyl mercaptan, which is a simple S-methylated thiol compound. ecsense.com This technology relies on the electrochemical catalytic reaction of the target gas at the electrode surface, generating a current proportional to its concentration. ecsense.com Such sensor-based approaches could potentially be developed for the rapid detection of this compound. The development of electrochemical sensors for various sulfur-containing antioxidants is an active area of research, with various nanomaterials being explored to enhance electrode performance. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Trifluoroacetic Acid |

| Dithiothreitol (DTT) |

| Tris(2-carboxyethyl)phosphine (TCEP) |

| N-(1-pyrenyl)maleimide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Trimethylsulfonium hydroxide (TMSH) |

| N-acetylcysteine |

| Se-methylseleno-l-cysteine |

Development of Bioanalytical Assays for Biological Matrices

Following a comprehensive review of scientific literature, it has been determined that there are no specific, established bioanalytical assays published for the direct detection and quantification of "this compound" in biological matrices such as plasma, urine, or tissue. Research indicates that the S-methylation of the related compound, penicillamine (B1679230), can occur. For instance, studies have shown that human red blood cell membranes contain a thiol methyltransferase capable of catalyzing the S-methylation of D- and L-penicillamine. nih.gov However, methods developed for these related compounds are not directly applicable to this compound without specific validation.

The majority of analytical research in this area has concentrated on related molecules, particularly S-Nitroso-N-acetylpenicillamine (SNAP), a significant nitric oxide donor, and its precursor, N-acetylpenicillamine (NAP). nih.govnih.gov

Hypothetical Approach for Method Development:

While no specific methods exist for this compound, a prospective bioanalytical assay could theoretically be developed by adapting established methodologies for similar thiol-containing compounds and their metabolites. Such a development process would involve:

Sample Preparation: Extraction of the analyte from complex biological matrices like blood or urine would be a critical first step. This could potentially be achieved using techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would likely be employed to separate this compound from other endogenous components in the sample. A reversed-phase C18 column is a common starting point for such separations.

Detection and Quantification: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), would be the detector of choice due to its high sensitivity and specificity. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would allow for precise quantification. The development would require the synthesis and purification of an this compound standard and a suitable internal standard.

Validation Parameters:

Any newly developed assay would require rigorous validation according to regulatory guidelines. Key parameters to be assessed would include:

Specificity and Selectivity

Linearity and Range

Accuracy and Precision

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Matrix Effects

Stability (freeze-thaw, short-term, long-term)

The table below outlines a hypothetical set of validation parameters for a future LC-MS/MS method for this compound in human plasma.

Table 1: Hypothetical Validation Parameters for a Future LC-MS/MS Assay for this compound in Human Plasma

| Validation Parameter | Target Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Range | e.g., 1 - 1000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |

| Matrix Effect (%CV) | ≤ 15% |

| Recovery (%) | Consistent, precise, and reproducible |

It is crucial to reiterate that the information presented above is a prospective outline for the development of an assay. Currently, no published methods or research findings are available for the bioanalysis of this compound.

Emerging Research Directions and Future Perspectives

Exploration of Novel Derivatizations and Analogues

The exploration of novel derivatives and analogues of S-Nitroso-N-acetylpenicillamine (SNAP) is a promising avenue for developing compounds with tailored therapeutic properties. Researchers are focused on modifying the core structure to enhance stability, control the rate of nitric oxide (NO) release, and improve target specificity.

One area of investigation involves the synthesis of N-substituted analogues of SNAP. By altering the length of the N-acyl side-chain, researchers have been able to modulate the lipophilicity and, consequently, the chemical stability and duration of vascular action of these S-nitrosothiols. For instance, a study systematically replaced the acetyl group (2-carbon side-chain) of SNAP with propanoyl (3-carbon), valeryl (5-carbon), and heptanoyl (7-carbon) moieties. Spectrophotometric analysis revealed that the valeryl analogue (SNVP) was the most stable in solution. Furthermore, the longer-chain analogues, particularly the heptanoyl derivative (SNHP), exhibited prolonged vasodilator effects in endothelium-denuded rat femoral arteries. This sustained action is attributed to their increased lipophilicity, which facilitates retention within the vascular tissue and allows for a slow, localized release of NO. This characteristic is particularly advantageous for targeting NO delivery to areas of endothelial damage.

Another innovative approach involves the covalent linkage of SNAP to other molecules to create novel NO-donating compounds with unique properties. An example of this is the synthesis of S-nitroso-N-acetyl-D-penicillamine derivatized cyclam (SNAP-cyclam). This compound can be blended into various polymer matrices, and its NO release can be controlled through transition metal catalysis, thermal degradation, or photolysis. When incorporated into poly(l-lactic acid) thin films, SNAP-cyclam has been shown to release physiologically relevant levels of NO for up to three months in vitro.

These studies highlight the potential for creating a diverse library of SNAP analogues with fine-tuned properties for specific therapeutic applications.

Table 1: N-Substituted Analogues of S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) and Their Properties

| Analogue Name | N-Acyl Side-Chain | Key Finding |

|---|---|---|

| SNAP | Acetyl (2-Carbon) | Standard compound, transient vasodilator effects. |

| SNPP | Propanoyl (3-Carbon) | Intermediate properties between SNAP and longer-chain analogues. |

| SNVP | Valeryl (5-Carbon) | Most stable analogue in solution. |

| SNHP | Heptanoyl (7-Carbon) | Most prevalent sustained vasodilator effect in endothelium-denuded vessels due to increased lipophilicity. |

Application in Materials Science and Bio-Conjugation

The unique properties of S-Nitroso-N-acetylpenicillamine (SNAP) as a nitric oxide (NO) donor have led to its extensive application in materials science and bio-conjugation, primarily for the development of biomedical materials with enhanced biocompatibility and therapeutic activity. The core strategy involves incorporating SNAP into various substrates to create materials that can release NO in a controlled manner.

Polymer-Based NO-Releasing Materials: SNAP has been successfully incorporated into a range of medical-grade polymers to create antithrombotic and antimicrobial surfaces. Methods of incorporation include direct physical blending, impregnation by swelling the polymer in a SNAP solution, or covalent attachment to the polymer backbone. For example, SNAP has been covalently linked to aminated polyvinyl chloride (PVC) to create an NO-releasing polymer (SNAP-PVC). This material allows for controlled, photoinitiated NO release, offering a wide range of NO fluxes that could be beneficial for blood- and tissue-contacting medical devices. Similarly, SNAP has been doped into CarboSil, a biomedical thermoplastic silicone-polycarbonate-urethane, resulting in a composite material with long-term storage stability and sustained NO release for over 22 days. This SNAP/CarboSil composite has demonstrated a significant reduction in thrombus formation in rabbit veins and a decrease in Staphylococcus aureus biofilm formation in vitro. corning.com Other polymers, such as Elast-eon E2As, have also been doped with SNAP, showing that the incorporation of the NO donor does not adversely affect the physical and biological attributes of the base polymer. researchgate.net

Hydrogels and Scaffolds for Tissue Engineering: In the realm of tissue engineering, SNAP has been conjugated to natural biomaterials to create inducible NO-releasing scaffolds. An S-nitroso-N-acetylpenicillamine derivatization approach has been used to modify the primary amines in fibrin, a protein-based biomaterial, to generate NO-releasing hydrogels. nih.gov These SNAP-derivatized hydrogels exhibit antimicrobial properties and support the viability and proliferation of fibroblasts and osteoblasts, making them promising for regenerative medicine applications. nih.gov

Nanoparticle Conjugation for Targeted Delivery: To enhance targeted delivery and therapeutic efficacy, SNAP has been covalently immobilized on the surface of nanoparticles. For instance, SNAP has been conjugated to titanium dioxide nanoparticles (TiNPs) to create NO-releasing TiNP-SNAP nanoparticles. nih.gov These nanoparticles can release their NO payload under physiological conditions for up to 20 hours and have demonstrated significant, concentration-dependent antimicrobial activity against both Gram-positive and Gram-negative bacteria with no significant cytotoxicity to mouse fibroblast cells. nih.gov

Table 2: Applications of S-Nitroso-N-acetylpenicillamine (SNAP) in Materials Science

| Material Type | Base Material | Method of Incorporation | Key Application/Finding |

|---|---|---|---|

| Polymer | Polyvinyl Chloride (PVC) | Covalent Attachment | Controllable, photoinitiated NO release for blood-contacting devices. |

| Polymer | CarboSil | Doping | Long-term NO release, antithrombotic and antibiofilm properties. corning.com |

| Polymer | Elast-eon E2As | Doping | Maintains physical and biological properties of the base polymer. researchgate.net |

| Hydrogel | Fibrin | Derivatization of primary amines | Antimicrobial and regenerative support for tissue engineering. nih.gov |

| Nanoparticle | Titanium Dioxide (TiO2) | Covalent Immobilization | Targeted antimicrobial delivery with sustained NO release. nih.gov |

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics)

The integration of "omics" technologies, such as metabolomics and proteomics, with research on S-Nitroso-N-acetylpenicillamine (SNAP) and other nitric oxide (NO) donors represents a significant frontier for elucidating their mechanisms of action and identifying novel therapeutic targets. While specific metabolomic or proteomic studies focusing exclusively on the effects of SNAP are not yet widely reported, the broader field of S-nitrosylation proteomics provides a clear roadmap for future investigations.

Proteomic Approaches to S-Nitrosylation: S-nitrosylation is a reversible post-translational modification where an NO group is added to a cysteine thiol, forming an S-nitrosothiol (SNO). This modification can alter protein function, and aberrant S-nitrosylation is implicated in various diseases. Proteomic technologies have been instrumental in identifying and quantifying S-nitrosylated proteins within a cell or tissue, collectively known as the "S-nitrosoproteome."

Several proteomic methods have been developed to study the S-nitrosoproteome. The biotin-switch technique is a widely used approach that involves blocking free thiols, selectively reducing S-nitrosothiols, and then labeling the newly freed thiols with a biotin (B1667282) tag. nih.gov The biotinylated proteins can then be enriched and identified using mass spectrometry. nih.gov More recent advancements include the development of isobaric iodoTMT reagents for the quantification and site-mapping of S-nitrosylated proteins. nih.gov These powerful techniques allow researchers to identify specific proteins that are targeted by NO and to understand how S-nitrosylation patterns change in response to NO donors or in different disease states.

Future Perspectives for SNAP Research: The application of these proteomic methodologies to cells or tissues treated with SNAP would provide a comprehensive, unbiased view of its downstream targets. This could reveal novel signaling pathways modulated by SNAP and help to explain its diverse physiological effects. For example, a proteomic analysis of vascular smooth muscle cells treated with SNAP could identify key proteins involved in vasodilation whose functions are altered by S-nitrosylation.

Similarly, metabolomic profiling of SNAP-treated systems could uncover changes in cellular metabolism resulting from NO-mediated effects. By measuring the global changes in small-molecule metabolites, researchers could gain insights into how SNAP influences energy metabolism, lipid signaling, and other metabolic pathways. The integration of proteomic and metabolomic data would offer a systems-level understanding of the cellular response to SNAP, potentially leading to the identification of new biomarkers of its activity and novel therapeutic applications.

Advanced In Vitro and In Vivo Model Development for Mechanistic Insights

The development and utilization of advanced in vitro and in vivo models are crucial for gaining deeper mechanistic insights into the biological effects of S-Nitroso-N-acetylpenicillamine (SNAP) and for evaluating its therapeutic potential.

In Vitro Models: A variety of in vitro cell culture models have been employed to study the effects of SNAP at the cellular level. For instance, studies using myoblast cell cultures have shown that SNAP can stimulate myoblast proliferation at low concentrations (1-10 µM), while inhibiting it at higher concentrations (50 µM), demonstrating a dose-dependent effect of nitric oxide (NO) on muscle cell growth. nasa.gov In the context of infectious diseases, the antiviral activity of SNAP has been investigated in cell cultures infected with SARS-coronavirus, highlighting its potential as an antiviral agent. researchgate.net Furthermore, in vitro models of bacterial adhesion have been used to assess the antimicrobial efficacy of SNAP-releasing materials. nih.gov These studies typically involve incubating SNAP-releasing polymer films with bacterial suspensions (e.g., Staphylococcus aureus and Pseudomonas aeruginosa) and quantifying the reduction in bacterial adhesion and viability. nih.gov

In Vivo Models: Animal models have been instrumental in understanding the physiological effects of SNAP in a more complex biological system. A rabbit model of acute lung injury induced by saline lavage has been used to demonstrate that SNAP therapy can reduce the influx of inflammatory cells into the lungs, decrease the production of pro-inflammatory markers, and reduce apoptosis in the lung tissue. documentsdelivered.com In the field of obstetrics, a rat model of pre-eclampsia, induced by the administration of L-NAME (an inhibitor of NO synthesis), has been used to show that SNAP can significantly decrease blood pressure and partially reverse intrauterine growth restriction, two key features of the disease. researchgate.net Additionally, a rabbit thrombogenicity model, involving the implantation of catheters into the jugular veins, has been used to confirm the antithrombotic properties of SNAP-releasing materials in vivo. acs.org Catheters coated with a SNAP/CarboSil composite showed significantly reduced thrombus formation compared to control catheters after 7 hours of implantation. acs.org

Future Directions in Model Development: The future of mechanistic studies on SNAP and other NO donors lies in the adoption of more sophisticated and physiologically relevant models. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more accurate representation of the in vivo tissue microenvironment compared to traditional 2D cell cultures. corning.com These models can better recapitulate cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients, providing a more predictive platform for drug testing. corning.com

Furthermore, the emergence of organ-on-a-chip (OOC) technology presents an exciting opportunity for studying the effects of SNAP with even greater fidelity. OOCs are microfluidic devices that contain living cells in continuously perfused microchambers to simulate the structure and function of human organs. nih.gov These microphysiological systems can be used to model disease states and to study drug efficacy and toxicity in a human-relevant context. nih.govtno.nl A vascularized organ-on-a-chip model, for example, could be used to study the effects of SNAP-releasing materials on endothelial cell function, platelet adhesion, and smooth muscle cell response under physiological flow conditions, providing invaluable mechanistic insights that are not achievable with conventional models.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing S-methyl-N-acetylpenicillamine in laboratory settings?

- Methodological Answer : Synthesis typically involves the alkylation of N-acetylpenicillamine using methylating agents like methyl iodide under controlled pH conditions (e.g., alkaline buffers). Characterization employs HPLC for purity assessment (>95%) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the thiol (-SH) group modification to the methyl thioether (-SMe) . For reproducibility, follow NIH preclinical guidelines to document reaction conditions, solvents, and purification steps (e.g., column chromatography) .

Q. How can researchers validate the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer : Stability testing involves incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and analyzing degradation products via LC-MS over 24–72 hours. Include antioxidants (e.g., TCEP) to prevent thiol oxidation, and validate results using UV-Vis spectroscopy to track absorbance changes at 260 nm (indicative of disulfide formation) .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s metal-chelating properties in complex biological matrices?

- Methodological Answer : Use competitive binding assays with physiologically relevant metals (e.g., Cu²⁺, Zn²⁺) and quantify chelation efficiency via inductively coupled plasma mass spectrometry (ICP-MS). Control for matrix effects (e.g., serum proteins) by spiking human serum into buffer systems and validating with standard addition curves . Include negative controls with non-thiolated analogs to isolate the role of the methyl thioether group .

Q. How should researchers address contradictions in reported IC₅₀ values for this compound in enzyme inhibition studies?

- Methodological Answer : Discrepancies may arise from variations in enzyme sources (e.g., recombinant vs. tissue-extracted) or assay conditions (e.g., ionic strength, temperature). Replicate experiments using standardized protocols (NIH guidelines) and perform statistical meta-analyses of published data to identify confounding variables . Use dose-response curves with at least three independent replicates to improve reliability .

Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies without compromising its thiol-mediated activity?

- Methodological Answer : Employ prodrug formulations (e.g., ester derivatives) to enhance membrane permeability, followed by enzymatic cleavage in target tissues. Monitor bioavailability via LC-MS/MS in plasma and tissue homogenates. Validate activity retention using ex vivo assays (e.g., glutathione reductase inhibition) .

Methodological Challenges and Solutions

Q. How can researchers mitigate oxidation artifacts when handling this compound in redox-sensitive assays?

- Methodological Answer : Conduct experiments under inert atmospheres (argon/glovebox) and use reducing agents (e.g., DTT, TCEP) at 1–5 mM concentrations. Validate oxidation state via Ellman’s assay for free thiol quantification and cross-check with X-ray crystallography if crystalline derivatives are available .

Q. What analytical techniques are most robust for distinguishing this compound from its structural analogs in mixed samples?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.